7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol
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Overview
Description
7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol typically involves multi-step reactions. One common method includes the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form the desired pyrrolopyrimidine structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the above synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyrrolopyrimidine ring.
Scientific Research Applications
7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, which can be used in cancer therapy.
Biological Research: It is used to investigate cellular signaling pathways and the role of kinases in cell proliferation and survival.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors and have shown potential in cancer therapy.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are similar in structure and function as kinase inhibitors.
Uniqueness
7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for different kinases. This makes it a valuable compound for developing targeted cancer therapies .
Properties
CAS No. |
71435-37-5 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O/c1-4-2-8-6-5(4)9-3-10-7(6)11/h2-3,8H,1H3,(H,9,10,11) |
InChI Key |
AWETXMHQKQROTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1N=CNC2=O |
Origin of Product |
United States |
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